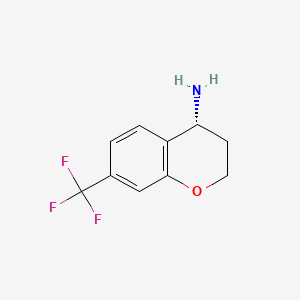

(R)-7-(trifluoromethyl)chroman-4-amine

Description

Significance of Chiral Heterocycles in Chemical Biology and Organic Synthesis Research

Chiral heterocycles, which are cyclic compounds containing at least one non-carbon atom in the ring and possessing a non-superimposable mirror image, are of paramount importance in the fields of chemical biology and organic synthesis. Their three-dimensional structures are crucial for molecular recognition processes, as biological targets like enzymes and receptors are themselves chiral. This stereospecific interaction means that different enantiomers of a chiral molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles.

The development of asymmetric synthesis methodologies has been pivotal in accessing enantiomerically pure heterocycles, enabling researchers to probe and exploit these differences. The precise spatial arrangement of atoms in chiral heterocycles dictates their binding affinity and selectivity for biological targets, making them a focal point in the design of new research tools and potential therapeutic agents.

Role of the Chroman-4-amine (B2768764) Core as a Privileged Scaffold in Research Compound Design

The chroman-4-amine framework is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. The versatility of the chroman-4-one and its derivatives, including chroman-4-amines, has been demonstrated through their presence in a wide array of biologically active compounds.

Structurally, chroman-4-one consists of a benzene (B151609) ring fused to a dihydropyran ring. The introduction of an amine group at the 4-position, creating the chroman-4-amine core, provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Research has shown that derivatives of this scaffold exhibit a range of biological activities, including potential applications in oncology and neurodegenerative disease research. For instance, various substituted chroman-4-one derivatives have been synthesized and evaluated as selective inhibitors of enzymes like sirtuin 2 (SIRT2), which is implicated in aging-related diseases. acs.orgnih.gov

Impact of Trifluoromethyl Substitution on Chemical and Biological Properties in Research Settings

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's properties. The -CF3 group is a strong electron-withdrawing substituent with high lipophilicity. These characteristics can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic pathways, thereby increasing the compound's half-life in biological systems. nih.gov The electron-withdrawing nature of the -CF3 group can also alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding. nih.gov Studies have shown that trifluoromethyl substitution can lead to enhanced biological activity in various classes of compounds. However, the effect is not universally positive and depends on the specific molecular context. nih.gov

Overview of Current Research Landscape on (R)-7-(trifluoromethyl)chroman-4-amine and Related Analogs

The specific compound, this compound, combines the key features discussed above: a chiral center, a privileged chroman scaffold, and a trifluoromethyl substituent. Its precursor, 7-(trifluoromethyl)chroman-4-one (B53788), is a known synthetic intermediate used in the development of compounds with potential biological activities.

Research into derivatives of 7-(trifluoromethyl)chroman-4-one has indicated potential for anticancer and enzyme-inhibiting properties. For example, studies have explored the anticancer effects of related compounds on breast cancer cell lines, demonstrating inhibition of cell proliferation through the induction of apoptosis. Furthermore, the ability of such compounds to inhibit acetylcholinesterase activity has been highlighted in biochemical pharmacology research, suggesting a potential avenue for investigation in the context of neurodegenerative diseases.

While detailed, publicly available research specifically on this compound is limited, its structural components suggest it is a compound of significant interest for further investigation within the academic research community. The enantiomerically pure nature of the molecule allows for precise studies of stereospecific interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCIPVIZAJIRKM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677277 | |

| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213657-96-5 | |

| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 7 Trifluoromethyl Chroman 4 Amine and Its Stereoisomers

Strategies for the Construction of the Chroman Skeleton

The formation of the chroman framework is the initial critical step. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods, to efficiently build this heterocyclic system.

Intramolecular cyclization is a common strategy for synthesizing the chroman ring. One of the most fundamental methods is the acid-catalyzed cyclization of a tethered phenol (B47542) and alkene. This process, known as an intramolecular hydroalkoxylation, involves the activation of the alkene by a Brønsted or Lewis acid, followed by the nucleophilic attack of the phenolic oxygen.

Another significant intramolecular approach is the Mitsunobu reaction. In this reaction, a 1,3-propanediol (B51772) derivative with a phenolic moiety can undergo intramolecular cyclization to form the chroman ether linkage. For instance, the cyclization of 3-(3-(trifluoromethyl)phenoxy)propane-1,2-diol (B12012056) can be a pathway to a substituted chroman precursor.

The intramolecular Heck reaction has also been employed for the synthesis of chroman derivatives. This method involves the palladium-catalyzed cyclization of an aryl halide tethered to an alkene.

Organocatalytic domino and cascade reactions have emerged as powerful tools for the enantioselective synthesis of chiral chromans. These reactions allow for the construction of complex molecules from simple precursors in a single operation, with high stereocontrol.

A prominent example is the asymmetric Michael addition of a phenol to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization. Chiral secondary amines, such as those derived from proline, are often used as catalysts. This approach can generate chiral chromans with high enantiomeric excess. For example, the reaction between a substituted phenol and cinnamaldehyde (B126680) derivatives catalyzed by a chiral diarylprolinol silyl (B83357) ether can yield functionalized chromans.

These cascade reactions often proceed through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.

Transition metal catalysis offers a versatile platform for the synthesis of the chroman skeleton. Palladium-catalyzed reactions are particularly prevalent. The Tsuji-Trost reaction, which involves the palladium-catalyzed allylic alkylation of a phenol with an allylic carbonate or acetate, is a widely used method for constructing the chroman ring.

Furthermore, rhodium-catalyzed asymmetric allylic alkylation has been successfully applied to the synthesis of chiral chromans. In these reactions, a chiral ligand coordinates to the metal center, inducing enantioselectivity in the cyclization step.

Another approach involves the palladium-catalyzed coupling of a phenol with a propargyl carbonate, followed by an intramolecular hydroalkoxylation to furnish the chroman ring.

| Method | Description | Catalyst/Reagent |

| Intramolecular Hydroalkoxylation | Acid-catalyzed cyclization of a phenol and a tethered alkene. | Brønsted or Lewis Acids |

| Mitsunobu Reaction | Intramolecular cyclization of a 1,3-propanediol derivative. | DEAD, PPh₃ |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an aryl halide and an alkene. | Palladium catalyst |

| Organocatalytic Cascade | Asymmetric Michael addition followed by cyclization. | Chiral secondary amines (e.g., proline derivatives) |

| Tsuji-Trost Reaction | Palladium-catalyzed intramolecular allylic alkylation. | Palladium catalyst, chiral ligands |

| Rhodium-Catalyzed Allylic Alkylation | Rhodium-catalyzed asymmetric intramolecular allylic alkylation. | Rhodium catalyst, chiral ligands |

Enantioselective Synthesis of Chiral Chroman-4-amines

Once the chroman skeleton is in place, the next crucial step is the enantioselective introduction of the amine group at the C4 position.

Asymmetric organocatalysis provides a direct route to chiral chroman-4-amines. For example, the asymmetric aminocatalysis of chromenes with azodicarboxylates, catalyzed by a chiral phosphoric acid, can lead to the formation of C4-aminated chromans with high enantioselectivity.

Another organocatalytic strategy involves the reaction of chroman-4-ones with a nitrogen source in the presence of a chiral catalyst. However, the more common approach is the reductive amination of the corresponding ketone.

A highly effective and widely used method for the synthesis of chiral chroman-4-amines is the stereoselective reductive amination of the corresponding chroman-4-one. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the ketone and an amine, followed by its reduction.

The synthesis of (R)-7-(trifluoromethyl)chroman-4-amine often starts from 7-(trifluoromethyl)chroman-4-one (B53788). The ketone is reacted with a chiral amine or a chiral auxiliary to form a diastereomeric intermediate, which is then reduced. Subsequent removal of the chiral auxiliary yields the desired enantiopure amine.

Alternatively, asymmetric reduction of a pre-formed imine or the direct reductive amination using a chiral catalyst can be employed. For instance, the use of a chiral borane (B79455) or a transition metal catalyst with a chiral ligand can effect the stereoselective reduction of the C=N bond.

A key development in this area is the use of transaminases for the asymmetric synthesis of chiral amines. Biocatalytic reductive amination using an engineered transaminase can provide direct access to enantiomerically pure (R)- or (S)-chroman-4-amines from the corresponding ketone.

| Method | Starting Material | Key Reagents/Catalysts | Stereocontrol |

| Asymmetric Aminocatalysis | Chromenes | Chiral phosphoric acid, azodicarboxylates | Catalyst-controlled |

| Diastereoselective Reductive Amination | Chroman-4-ones | Chiral amine/auxiliary, reducing agent | Substrate-controlled |

| Asymmetric Reductive Amination | Chroman-4-ones | Chiral catalyst (e.g., transition metal with chiral ligand), amine source, reducing agent | Catalyst-controlled |

| Biocatalytic Reductive Amination | Chroman-4-ones | Transaminase, amine donor | Enzyme-controlled |

Analytical Techniques for Stereochemical Assignment in Research Synthesis

Confirming the absolute configuration and enantiomeric purity of the synthesized this compound is a critical step. A combination of spectroscopic and chromatographic techniques is typically utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the R- and S-enantiomers of 7-(trifluoromethyl)chroman-4-amine (B1394102) can be separated into distinct peaks. nih.gov The ratio of the peak areas directly corresponds to the ratio of the enantiomers in the sample.

| Parameter | Description | Typical Value/Condition | Source |

| Column | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | nih.gov |

| Mobile Phase | Solvent system used to elute the compound | n-Hexane/Isopropanol with 0.1% Diethylamine | nih.gov |

| Detection | Method for visualizing the separated compounds | UV/Visible Detector (e.g., at 254 nm) | nih.gov |

| Flow Rate | Speed at which the mobile phase passes through the column | 1.0 mL/min (analytical) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structure elucidation. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the use of chiral solvating agents (CSAs) can induce chemical shift differences between the enantiomers. nih.gov When a CSA is added to a solution of the racemic amine, it forms transient diastereomeric complexes that have distinct NMR signals, allowing for the determination of enantiomeric purity. nih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry in more complex molecules by analyzing through-space interactions between protons. wordpress.com For fluorine-containing compounds, ¹⁹F NMR is particularly useful due to its high sensitivity and the large chemical shift dispersion, which can help in resolving signals from different enantiomers when a CSA is used. nih.gov

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgru.nl VCD provides detailed information about the absolute configuration of a molecule in solution. ru.nl It is highly sensitive to the three-dimensional arrangement of atoms and can be used to distinguish between enantiomers and conformers. rsc.org The experimental VCD spectrum is typically compared with a spectrum predicted by quantum chemical calculations for a known absolute configuration to make an unambiguous assignment. ru.nl

X-ray Crystallography , when applicable, provides the most definitive determination of absolute stereochemistry. This technique requires the formation of a suitable single crystal of the compound, often as a salt with a chiral acid of known configuration. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space, unambiguously establishing the absolute configuration.

| Technique | Information Provided | Key Features | Source(s) |

| Chiral HPLC | Enantiomeric Excess (ee), Purity, Retention Times | Separation of enantiomers using a chiral stationary phase. | sigmaaldrich.comnih.gov |

| NMR Spectroscopy | Relative Stereochemistry, Enantiomeric Purity (with CSAs) | Uses chiral solvating agents to differentiate enantiomer signals. ¹⁹F NMR is advantageous for trifluoromethyl compounds. | nih.govwordpress.com |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration in Solution | Measures differential absorption of polarized IR light; compared with computational models. | rsc.orgru.nl |

| X-ray Crystallography | Absolute Stereochemistry | Definitive 3D structural determination from a single crystal. |

Structure Activity Relationship Sar Investigations and Derivatization Strategies of R 7 Trifluoromethyl Chroman 4 Amine Analogs

Systematic Modification of the Chroman-4-amine (B2768764) Scaffold

The chroman-4-amine scaffold offers multiple points for chemical modification, each influencing the molecule's interaction with biological targets. Research on related chroman-4-one structures, which serve as precursors to chroman-4-amines, provides significant insight into the SAR of the core scaffold. acs.orgnih.gov

The aromatic ring of the chroman scaffold is a primary site for modification to modulate biological activity. Studies on related chroman-4-one inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders, have demonstrated that substitutions at the 6- and 8-positions are critical for potency. nih.gov

Research indicates a clear preference for large, electron-withdrawing substituents at these positions. acs.orgnih.gov For instance, the introduction of bromo and chloro groups significantly enhances inhibitory activity. The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which displayed an IC₅₀ of 1.5 µM against SIRT2. nih.gov This suggests that for analogs of (R)-7-(trifluoromethyl)chroman-4-amine, further substitution on the aromatic ring at positions 5, 6, or 8 with electron-withdrawing groups could be a viable strategy to enhance biological efficacy. The substitution pattern directly influences the electronic environment of the ring and its interaction with target proteins. nih.gov

| Compound | R6 Substituent | R8 Substituent | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1a | Cl | Br | 4.3 | acs.org |

| Analog | Br | Br | 1.5 | nih.gov |

| Analog | Cl | Cl | 10.3 | acs.org |

| Analog | H | Br | 23.5 | acs.org |

Modifications to the heterocyclic chroman ring have a profound impact on activity. The C2 position, in particular, has been a key focus of derivatization.

C2-Position: In studies of SIRT2 inhibitors based on the chroman-4-one scaffold, the length and branching of an alkyl chain at the C2-position were found to be crucial. acs.org An unbranched alkyl chain of three to five carbons (propyl to pentyl) was determined to be optimal for inhibitory activity. acs.orgnih.gov A 2-pentyl group consistently demonstrated high potency, while both shorter (propyl) and longer (heptyl) chains resulted in decreased activity. acs.org Introducing branching, such as an isopropyl group, also diminished the inhibitory effect compared to its linear counterpart. acs.org

C3-Position: The C3 position is also amenable to substitution. For example, the synthesis of certain chromone (B188151) derivatives proceeds through a 3-bromo-chroman-4-one intermediate, indicating that this position can be functionalized to create further structural diversity. acs.org

C4-Position: The C4-amine itself is a critical modification from the more commonly studied C4-ketone (chroman-4-one). The amine group provides a key interaction point, capable of forming hydrogen bonds and electrostatic interactions within protein binding sites, which is distinct from the interactions of a carbonyl group.

| C2-Substituent | Inhibition at 200 µM (%) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| n-Propyl | 76% | 10.6 | acs.org |

| n-Pentyl | 88% | 4.3 | acs.org |

| n-Heptyl | 57% | >50 | acs.org |

| Isopropyl | 52% | >50 | acs.org |

The primary amine at the C4 position is a rich handle for derivatization to explore new interactions and modulate pharmacological properties. Common strategies include acylation and alkylation.

N-Acylation: A series of N-acyl-thiochromenothiazol-2-amine derivatives were synthesized to investigate their potential as acetylcholinesterase (AChE) inhibitors. nih.gov This strategy of converting the primary amine to an amide is a common approach to explore additional binding pockets and alter properties like lipophilicity and hydrogen bonding capacity. nih.gov

N-Alkylation: In the context of developing inhibitors for monoamine oxidase (MAO), a key enzyme in neurodegeneration, N-alkylation of the chroman-4-amine is a prominent strategy. researchgate.net Specifically, the introduction of a propargyl group (an alkyne-containing fragment) onto the amine nitrogen is a well-established method for creating irreversible MAO inhibitors. researchgate.net The synthesis of N-propargylated chroman amines has been shown to yield compounds with significant MAO inhibitory activity. researchgate.net Such derivatization highlights the versatility of the amine group for installing functionalities that can covalently or non-covalently interact with a target enzyme. nih.gov

Influence of the Trifluoromethyl Group on Biological Activity in Research Contexts

The -CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. This is due to the strong electronegativity of the three fluorine atoms, which creates a strong dipole and inductively pulls electron density from the aromatic ring. mdpi.com This electronic perturbation has several important consequences:

Enhanced Target Binding: The electron-withdrawing nature of the -CF₃ group can strengthen electrostatic and hydrogen bonding interactions with biological targets. mdpi.com

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88), which can improve its ability to cross cell membranes and the blood-brain barrier. mdpi.commdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This enhanced metabolic stability can lead to improved bioavailability and a longer half-life in vivo. mdpi.com

In studies of other heterocyclic scaffolds, the introduction of a -CF₃ group has been shown to dramatically increase biological potency. nih.govnih.gov For example, an isoxazole-based anticancer agent saw its activity increase nearly eight-fold upon the addition of a -CF₃ moiety. nih.gov

The designation "(R)" in this compound specifies the absolute stereochemistry at the C4 chiral center, which is of paramount importance in drug development. Biological systems are inherently chiral, and as a result, enantiomers of a drug often exhibit different pharmacological activities, potencies, and metabolic fates.

Research on chiral chroman amines has confirmed that biological activity is often stereospecific. researchgate.net For many classes of compounds, one enantiomer is significantly more active than its mirror image. A study on the isomers of a nature-inspired antimalarial agent, 3-Br-acivicin, found that the natural (5S, αS) isomer was potent, while its (5R, αR) enantiomer was approximately 10-fold less active, and the corresponding diastereomers were essentially inactive. This dramatic difference in activity, despite identical physical properties like lipophilicity, underscores that the specific 3D arrangement of atoms is critical for precise interaction with the biological target.

The importance of obtaining a single, pure enantiomer has driven the development of highly stereoselective synthetic methods, such as the use of imine reductases (IREDs) for the biocatalytic production of (S)-chroman-4-amine with excellent enantiomeric excess. Therefore, using a stereochemically pure starting material like this compound is crucial for interpreting SAR data correctly and developing a selective drug candidate.

Design and Synthesis of Spirocyclic and Fused Analogs

The incorporation of rigidified structural motifs, such as spirocyclic and fused ring systems, into the chroman framework represents a rational design strategy to constrain the molecule's conformation. This approach can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding and orienting key pharmacophoric elements in a more favorable geometry.

The design of spirocyclic analogs of this compound often involves the substitution at the C2 or C4 position of the chroman ring. A common strategy is the introduction of a spiro-piperidine ring, which can explore additional binding interactions and modulate physicochemical properties. For instance, the synthesis of spiro[chromane-2,4'-piperidin]-4-ones has been explored as a novel pharmacophore with potential therapeutic applications. nih.gov The synthesis typically begins with a suitable substituted phenol (B47542), which undergoes cyclization with a piperidone derivative.

In a hypothetical application to the this compound scaffold, a synthetic route could be envisioned starting from a precursor with the trifluoromethyl group at the 7-position. The introduction of a spiro-piperidine at the C4 position would replace the primary amine, leading to a new class of derivatives. The nitrogen atom of the piperidine (B6355638) ring offers a handle for further derivatization to probe the SAR.

A study on spiro[isochroman-3,4'-piperidines] and spiro[isochroman-4,4'-piperidines] demonstrated that the substitution pattern on the piperidine nitrogen is crucial for biological activity. nih.gov This highlights the importance of exploring various alkyl and aryl substituents on the spiro-piperidine nitrogen of hypothetical this compound spiro-analogs.

Table 1: Representative Spirocyclic Chromane (B1220400) Analogs and Design Rationale This table is a hypothetical representation based on known spirocyclic chromane synthesis and is intended to illustrate potential derivatization strategies for this compound.

| Analog Type | Rationale for Synthesis | Potential Synthetic Approach | Key SAR Insights from Related Series |

|---|---|---|---|

| Spiro[chroman-4,4'-piperidine] | Introduce a basic nitrogen for potential salt formation and hydrogen bonding. The piperidine ring adds conformational rigidity. | Reductive amination of a 7-(trifluoromethyl)chroman-4-one (B53788) precursor with a suitable amine, followed by intramolecular cyclization. | Substituents on the piperidine nitrogen significantly influence activity. |

Fusing an additional ring to the chroman backbone is another effective strategy to create conformationally restricted analogs. Lactam-fused chroman derivatives have been synthesized and evaluated for their potential as dual-affinity ligands for the 5-HT1A receptor and the serotonin (B10506) transporter. doi.org The synthesis of these fused systems can be challenging but offers access to novel chemical space.

For example, a series of lactam-fused chroman amine derivatives was prepared, where the lactam ring was fused to the chroman core. doi.org The synthetic approach involved the construction of a key indanone intermediate followed by a Schmidt reaction to form the lactam ring. doi.org Applying this concept to this compound would involve starting with a correspondingly substituted 2-fluorophenol (B130384) and proceeding through a multi-step sequence to build the fused lactam-chroman core.

The size of the fused lactam ring (five-membered vs. six-membered) has been shown to influence the binding affinity of these analogs. doi.org Specifically, five-membered lactam chroman analogs displayed slightly greater affinity in certain studies. doi.org This suggests that fine-tuning the geometry of the fused ring system is a critical aspect of the SAR exploration for this class of compounds.

Table 2: Representative Fused Chromane Analogs and Design Rationale This table is a hypothetical representation based on known fused chromane synthesis and is intended to illustrate potential derivatization strategies for this compound.

| Analog Type | Rationale for Synthesis | Potential Synthetic Approach | Key SAR Insights from Related Series |

|---|---|---|---|

| Five-membered lactam-fused chroman | Introduce a rigid amide bond and explore constrained conformations. | Intramolecular cyclization of a precursor containing a carboxylic acid moiety. doi.org | Ring size of the lactam can impact binding affinity. |

Combinatorial and Parallel Synthesis Approaches for Library Generation

To efficiently explore the SAR of this compound analogs, combinatorial and parallel synthesis techniques are invaluable. openaccessjournals.com These high-throughput methods allow for the rapid generation of large, diverse libraries of compounds, accelerating the discovery of lead molecules. nih.gov

A potential strategy for the parallel synthesis of a library of this compound derivatives could be based on a common intermediate. For instance, (R)-7-(trifluoromethyl)chroman-4-one could serve as a versatile starting material. A library of amines could then be introduced via reductive amination to generate a diverse set of C4-substituted analogs. core.ac.uk This reaction is generally robust and amenable to parallel synthesis formats.

Furthermore, a liquid-phase combinatorial synthesis approach has been successfully applied to generate a library of over 1400 novel 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. scispace.com This demonstrates the feasibility of constructing large libraries of trifluoromethyl-containing heterocyclic compounds. A similar strategy could be adapted for the derivatization of this compound. For example, the primary amine of the parent compound could be acylated in a parallel fashion with a diverse set of carboxylic acids to produce a library of amides.

Table 3: Parallel Synthesis Strategy for a Library of this compound Analogs This table outlines a hypothetical parallel synthesis workflow.

| Step | Reaction | Building Blocks | Purification Method |

|---|---|---|---|

| 1 | Reductive Amination | (R)-7-(trifluoromethyl)chroman-4-one + a diverse library of primary and secondary amines | Automated flash chromatography or preparative HPLC |

| 2 | Acylation | This compound + a diverse library of acid chlorides or carboxylic acids (with a coupling agent) | Liquid-liquid extraction followed by crystallization or chromatography |

The use of multiwell plates for conducting these reactions in parallel, followed by high-throughput purification and analysis, would significantly streamline the drug discovery process. researchgate.net The resulting libraries can then be screened for their biological activity, and the data can be used to build comprehensive SAR models to guide further optimization efforts.

Theoretical and Computational Investigations of R 7 Trifluoromethyl Chroman 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. These calculations provide a basis for analyzing its stability, reactivity, and stereochemical properties.

The three-dimensional structure of (R)-7-(trifluoromethyl)chroman-4-amine is not static; the chroman ring system can adopt various conformations. DFT studies are employed to determine the relative energies of these different spatial arrangements to identify the most stable, low-energy conformers.

For chiral 2-substituted chromanes, the dihydropyran ring typically adopts a half-chair or twist-boat conformation. DFT calculations are used to investigate the association between the helicity of this ring and the stereochemistry of its substituents nih.gov. In the case of this compound, the key conformational questions involve the orientation of the amine group at the C4 position—whether it preferentially occupies an axial or equatorial position—and the rotational position of the trifluoromethyl group on the benzene (B151609) ring.

DFT calculations optimize the molecular geometry to find energy minima on the potential energy surface. The results typically show that conformers with bulky substituents in an equatorial position are overwhelmingly favored due to reduced steric strain nih.gov. For this compound, the amine group at the C4 position would be expected to favor an equatorial orientation to minimize steric hindrance, a hypothesis that DFT calculations can confirm and quantify. The vibrational frequencies calculated by DFT methods can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computed molecular geometry researchgate.netnih.gov.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, such as the (R)-enantiomer of 7-(trifluoromethyl)chroman-4-amine (B1394102). Computational analysis is a powerful tool for understanding and predicting the stereochemical outcomes of such reactions. By modeling the transition states of the key stereodetermining steps, chemists can rationalize why one enantiomer is formed in excess over the other.

For chromane (B1220400) synthesis, methods like asymmetric hydrogenation of the corresponding chromenone or intramolecular oxy-Michael additions are common nih.gov. Computational models of these reactions would involve:

Modeling the Catalyst-Substrate Complex: Simulating the interaction between the chiral catalyst and the prochiral substrate.

Calculating Transition State Energies: Using DFT or other high-level quantum methods to calculate the activation energies for the pathways leading to the (R) and (S) products.

Predicting Enantiomeric Excess: The difference in activation energies between the two pathways can be used to predict the enantiomeric excess (e.e.), which can then be compared with experimental results.

These computational studies provide critical insights that can guide the selection of catalysts and reaction conditions to optimize the synthesis for the desired (R)-stereoisomer.

Molecular Modeling and Docking Studies for Biological Target Interactions

To understand the potential therapeutic action of this compound, molecular modeling techniques are used to predict how it interacts with biological macromolecules, such as proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used to screen virtual compound libraries and to understand the molecular basis of a ligand's activity nih.govbeilstein-journals.org. For this compound, docking studies would be performed against the three-dimensional structures of potential enzyme targets.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. The results provide a binding score (often in kcal/mol) and a predicted binding pose, which details the specific interactions between the ligand and the protein's amino acid residues. Key interactions for a molecule like this would include:

Hydrogen Bonds: Formed between the amine group (a hydrogen bond donor and acceptor) and polar residues in the binding site.

Aromatic Interactions: Pi-stacking or pi-alkyl interactions involving the chroman's benzene ring.

Halogen Bonds/Interactions: The electron-withdrawing trifluoromethyl group can participate in favorable interactions with electron-rich pockets of the protein.

The following table illustrates the type of data generated from a typical docking study on related chromane derivatives against potential enzyme targets.

| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Tyrosine Kinase | 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one | -9.2 | LYS623, ASP810 | Hydrogen Bond, Pi-Sigma |

| Acetylcholinesterase (AChE) | Spiroquinoxalinopyrrolidine-Chromanone Hybrid | -93.5 (MMPBSA) | Not specified | Not specified |

| E. coli MurB | 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivative | -8.1 | Ser228, Asn114 | Hydrogen Bond |

This table contains representative data from studies on analogous or related compounds to illustrate the outputs of molecular docking analyses. nih.govrjptonline.orgmdpi.com

Beyond static docking, more advanced computational simulations like molecular dynamics (MD) can provide insights into the mechanism of action. MD simulations model the movement of the ligand and protein over time, offering a dynamic view of the binding process and its effect on the protein's function.

If docking studies suggest that this compound binds strongly to the active site of an enzyme, MD simulations can help determine if this binding is stable and how it might inhibit the enzyme. For example, the simulation could show that the ligand blocks the entry of the natural substrate or stabilizes a non-functional conformation of the enzyme. These simulations can also calculate the binding free energy more accurately, providing a clearer picture of the ligand's potency nih.gov. Such computational studies have been crucial in identifying potential inhibitors for various enzymes, including those relevant to cancer and neurodegenerative diseases nih.govresearchgate.net.

Predictive Computational Tools for Research Compound Evaluation

In modern drug discovery, computational tools are essential for evaluating the "drug-likeness" of a research compound early in the development process nih.govbenthamscience.comfrontiersin.org. For this compound, a variety of in silico tools can predict its physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).

These predictive models use the molecule's structure to estimate properties such as:

Solubility: The likelihood of the compound dissolving in aqueous environments.

Lipophilicity (LogP): A measure of how well the compound partitions between oil and water, which influences its ability to cross cell membranes.

Oral Bioavailability: The fraction of the compound that reaches systemic circulation after oral administration. This is often guided by rules like Lipinski's Rule of Five.

Blood-Brain Barrier (BBB) Penetration: The ability of the compound to cross into the central nervous system.

The table below shows a typical ADME prediction profile for chromone (B188151) derivatives, illustrating the kind of evaluation that would be applied to this compound.

| Property | Predicted Value/Range | Significance |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts good oral bioavailability |

| Human Intestinal Absorption (HIA%) | 94.54% - 98.58% | Indicates excellent absorption from the gut |

| Blood-Brain Barrier (BBB) Penetration | 0.02 – 3.63 | Suggests moderate penetration into the CNS |

This table contains representative data from studies on analogous chromone derivatives to illustrate the outputs of predictive computational tools. nih.gov

By using these predictive tools, researchers can prioritize compounds that have a higher probability of success in later preclinical and clinical stages, thereby saving significant time and resources in the drug discovery pipeline beilstein-journals.orgbenthamscience.com.

Computational Assessment of Binding Affinity and Specificity

Extensive research of publicly available scientific literature and computational chemistry databases did not yield specific studies focused on the computational assessment of the binding affinity and specificity of this compound. While computational methods such as molecular docking and molecular dynamics simulations are standard tools for predicting the interaction of small molecules with biological targets, no published research articles detailing these analyses for this specific compound could be identified.

Therefore, there is no data to present on the predicted binding energy, specific amino acid interactions, or the computational evaluation of its selectivity for any particular biological target.

Application in Structure-Activity Relationship (SAR) Elucidation

Similarly, a thorough review of the scientific literature found no specific instances where this compound has been explicitly used as a subject in computational Structure-Activity Relationship (SAR) studies. Computational SAR analyses typically involve the systematic modification of a lead compound's structure and the use of computational models to predict how these changes will affect its biological activity.

As no computational studies on the binding affinity or SAR of this compound have been published, there are no data tables or detailed research findings to report in this section. The exploration of how the trifluoromethyl group at the 7-position and the amine group at the 4-position in the (R)-configuration contribute to its activity profile from a computational standpoint remains an area for future investigation.

Research into Biological Activities and Mechanistic Insights Non Clinical Contexts

Enzyme Inhibition Studies in In Vitro Research Models

The unique structural features of chroman derivatives make them promising candidates for enzyme inhibition. The following sections detail the in vitro research on the inhibitory activities of chroman-based compounds against various enzymes.

Cholinesterase inhibitors are crucial for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. nih.gov Research into amino-7,8-dihydro-4H-chromenone derivatives has shown their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net

One study highlighted that while some derivatives showed notable potency against AChE, others displayed increased potency against BuChE, with the bulkiness of substituents influencing this selectivity. nih.gov For instance, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized and evaluated, with compound 4k (featuring a 4-fluorobenzyloxy group at R1 and a methoxy (B1213986) group at R2) exhibiting the most potent and competitive inhibition against BuChE with an IC50 value of 0.65 ± 0.13 µM. nih.gov In contrast, substitutions at the R3 position of the chromenone ring were generally unfavorable for both AChE and BuChE inhibition. nih.gov

While specific data for (R)-7-(trifluoromethyl)chroman-4-amine is not available, the general findings for related amino-chromenone structures suggest a potential for cholinesterase inhibition, warranting further investigation.

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase involved in cell cycle regulation and is considered a therapeutic target for age-related diseases like neurodegenerative disorders and cancer. nih.gov Substituted chroman-4-one derivatives have been identified as potent and highly selective SIRT2 inhibitors. nih.govnih.gov

Research has demonstrated that modifications at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency. nih.gov Specifically, an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, were found to be favorable. nih.gov These inhibitors, with IC50 values in the low micromolar range, have shown antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, which correlates with their SIRT2 inhibition potency. nih.gov The inhibitory action is believed to be linked to the hyperacetylation of α-tubulin, a SIRT2 substrate. nih.gov Although direct inhibition data for this compound on SIRT2 is not documented, the presence of the electron-withdrawing trifluoromethyl group at the 7-position aligns with the structure-activity relationships observed for other potent chroman-4-one based SIRT2 inhibitors.

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a primary strategy for treating hormone-dependent breast cancer. nih.govnih.gov Isoflavanones (3-phenylchroman-4-ones) and other chroman derivatives have been investigated as potential aromatase inhibitors. nih.gov

In one study, the parent isoflavanone (B1217009) molecule showed moderate aromatase inhibition with an IC50 value of 29 µM. nih.gov Structural modifications led to more potent inhibitors, such as 6-methoxy-3-phenylchroman-4-one , which exhibited an IC50 value of 0.26 µM. nih.gov The inhibitory mechanism is thought to involve interactions with the enzyme's active site, including hydrophobic interactions and coordination with the heme iron. nih.gov While specific studies on the aromatase inhibitory activity of this compound are lacking, the known activity of the broader chroman class suggests this as a potential area of investigation.

Alpha-glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. researchgate.netfrontiersin.org Chromone-based compounds have been explored for this activity. For instance, a series of 5,7-dimethoxy-3-(2′-hydroxybenzyl)-4-chromanone derivatives were found to inhibit α-glucosidase and alleviate postprandial hyperglycemia in diabetic mice. dntb.gov.ua

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications. nih.gov Synthetic dihydropyrano[3,2-b]chromenediones have been shown to inhibit mushroom tyrosinase, with some analogs acting as competitive inhibitors for the L-DOPA binding site of the enzyme. nih.gov

There is currently no specific published research on the direct inhibitory effects of this compound on either alpha-glucosidase or tyrosinase.

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.gov C7-substituted chromanones have been designed and evaluated as highly potent and selective MAO-B inhibitors. rsc.org

Structure-activity relationship studies indicate that substitutions at the C7 position of the chromanone ring, particularly with halogen-substituted benzyloxy groups, are favorable for MAO-B inhibition. rsc.org For example, compound 4f from one study emerged as a potent MAO-B inhibitor with an IC50 of 8.62 nM and high selectivity over MAO-A. rsc.org Another study on 4-(benzyloxy)phenyl derivatives identified a compound with a trifluoromethyl substitution at the para position as having significant MAO-B inhibitory activity (IC50 = 0.009 µM). nih.gov These findings suggest that the trifluoromethyl group on the chroman scaffold could contribute to potent and selective MAO-B inhibition. The reversible and competitive nature of this inhibition has also been noted for some derivatives. nih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

| Amino-7,8-dihydro-4H-chromenones | BuChE | Compound 4k showed potent inhibition (IC50 = 0.65 ± 0.13 µM). | nih.gov |

| Substituted Chroman-4-ones | SIRT2 | Potent and selective inhibition with IC50 values in the low micromolar range. | nih.gov |

| Isoflavanones | Aromatase | 6-methoxy-3-phenylchroman-4-one had an IC50 of 0.26 µM. | nih.gov |

| C7-Substituted Chromanones | MAO-B | Compound 4f showed an IC50 of 8.62 nM with high selectivity. | rsc.org |

| 4-(Benzyloxy)phenyl Derivatives | MAO-B | A trifluoromethyl-substituted derivative had an IC50 of 0.009 µM. | nih.gov |

Cellular Activity Evaluations in Research Cell Lines (Non-Clinical Applications)

The biological activity of chroman derivatives has also been assessed in various cell-based assays, providing insights into their potential therapeutic applications in non-clinical contexts.

Research has shown that chroman-4-one and chromone-based SIRT2 inhibitors exhibit antiproliferative effects in cancer cell lines. nih.gov Two such compounds demonstrated these effects in breast cancer (MCF-7) and lung carcinoma (A549) cells, with the activity correlating to their SIRT2 inhibition potency. nih.gov The mechanism is suggested to be an increase in the acetylation level of α-tubulin, a known SIRT2 substrate. nih.gov

Furthermore, the introduction of a trifluoromethyl group into heterocyclic structures has been associated with significant cytotoxic effects against various cancer cell lines. For example, certain 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown potent antiproliferative activity. nih.gov Compound 3b from this series, which contains a trifluoromethyl group, was particularly active against leukemia and non-small cell lung cancer cell lines. nih.gov

In the context of neuroprotection, while direct evidence for this compound is unavailable, the MAO-B inhibitory potential of related structures suggests a possible role in mitigating neurodegeneration. rsc.org Some C7-substituted chromanones have demonstrated low neurotoxicity in SH-SY5Y neuroblastoma cells. rsc.org

| Cell Line | Compound Class | Observed Effect | Reference |

| MCF-7 (Breast Cancer) | Chroman-4-one SIRT2 inhibitors | Antiproliferative effects | nih.gov |

| A549 (Lung Carcinoma) | Chroman-4-one SIRT2 inhibitors | Antiproliferative effects | nih.gov |

| Leukemia Cell Lines | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines | Potent antiproliferative activity | nih.gov |

| SH-SY5Y (Neuroblastoma) | C7-Substituted Chromanones | Low neurotoxicity | rsc.org |

Antiproliferative and Anticancer Activity in Specific Cell Lines (e.g., A549, MCF-7, SNB19)

No specific studies investigating the antiproliferative or anticancer activity of this compound against A549, MCF-7, SNB19, or other cancer cell lines were identified in the reviewed literature. Research on other chromene derivatives has shown antiproliferative effects, but these findings are not directly applicable to the subject compound. nih.govnih.gov

In Vitro Antioxidant Activity Assessment

There is no available data from in vitro antioxidant activity assessments, such as DPPH or ABTS radical scavenging assays, specifically for this compound. While related chromone (B188151) compounds have been evaluated for such properties, the antioxidant potential of this specific molecule remains uncharacterized in the public domain. nih.govresearchgate.net

Antiviral Activity Research (e.g., Influenza A virus in MDCK cell culture)

Antimicrobial and Antifungal Activity Studies

A review of existing literature did not uncover any studies dedicated to the antimicrobial or antifungal properties of this compound.

Mechanistic Investigations at the Molecular and Cellular Level (Excluding Human Physiology)

Specific mechanistic studies to determine the molecular pathways, target engagement, or protein binding of this compound are not available in the current body of scientific literature.

Elucidation of Molecular Pathways and Target Engagement

No research was found that elucidates the specific molecular pathways or biological targets with which this compound may interact to exert a biological effect.

Studies on Protein Binding and Allosteric Modulation (non-clinical)

There are no specific non-clinical studies detailing the protein binding characteristics or potential for allosteric modulation by this compound.

Future Research Directions and Unanswered Questions in R 7 Trifluoromethyl Chroman 4 Amine Research

Development of Novel Stereoselective Synthetic Pathways

A primary challenge and opportunity in the study of (R)-7-(trifluoromethyl)chroman-4-amine lies in the development of more efficient and scalable stereoselective synthetic routes. The specific spatial arrangement of the amine group is crucial for its biological activity, necessitating precise control over the stereochemistry during synthesis.

Future research should focus on:

Catalytic Asymmetric Synthesis: Investigating new chiral catalysts, such as transition metal complexes or organocatalysts, to enable the direct asymmetric synthesis of the chroman core or the stereoselective installation of the amine group.

Enzymatic Resolution: Exploring the use of enzymes, such as lipases or aminotransferases, for the kinetic resolution of racemic mixtures of 7-(trifluoromethyl)chroman-4-amine (B1394102) or its precursors. This approach could offer a highly selective and environmentally benign alternative to traditional chiral chromatography.

Flow Chemistry Synthesis: Adapting and optimizing stereoselective reactions in continuous flow reactors. This could enhance reaction efficiency, safety, and scalability, facilitating the production of larger quantities of the compound for extensive biological screening and derivatization studies.

Exploration of New Biological Targets and Mechanisms Beyond Current Findings

The chroman and chromone (B188151) scaffolds are present in numerous biologically active compounds, suggesting that this compound may interact with a variety of biological targets. While some chromone derivatives are known to act as Bromodomain-containing protein 4 (BRD4) inhibitors for treating inflammatory diseases, and others show potential as anticancer agents, the full biological profile of this specific aminotrifluoromethylchroman is yet to be elucidated. nih.govnih.gov

Key future research questions include:

Target Deconvolution: Employing chemoproteomics and other target identification techniques to uncover the specific protein binding partners of this compound in various cell types. This could reveal entirely new mechanisms of action.

Neurological and Metabolic Disease Targets: Given that some chromen-3-amine derivatives show potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, investigating the potential of this compound in metabolic disorders is a logical next step. mdpi.com Its structural features may also warrant investigation against targets involved in neurodegenerative diseases. researchgate.net

RNA as a Target: The discovery that certain small molecules can target RNA-protein complexes opens a new frontier. mdpi.com Future studies could explore whether this compound or its derivatives can modulate the function of pathogenic RNA structures or their interactions with RNA-binding proteins. mdpi.com

Advanced Derivatization for Enhanced Research Utility

Systematic modification, or derivatization, of the this compound structure is a powerful strategy to create a library of related compounds for structure-activity relationship (SAR) studies and to develop specialized research tools. Derivatization is a common technique used to modify compounds for improved detection and analysis. greyhoundchrom.com

Future derivatization efforts could include:

Amine Group Modification: Acylating or alkylating the primary amine to probe how this affects binding affinity and selectivity. These derivatives can be compared for simplicity, precision, and accuracy in subsequent analyses. mdpi.com

Aromatic Ring Substitution: Introducing various substituents onto the aromatic ring to modulate electronic properties, lipophilicity, and metabolic stability. This can be a key strategy for improving solubility and other pharmacokinetic properties. dundee.ac.uk

Fluorogenic Tagging: Incorporating a fluorescent tag by reacting the amine group with a labeling agent, such as a coumarin-based reagent like 4-bromomethyl-7-methoxycoumarin (B43491) or an analogue. nih.gov This would create a fluorescent probe, enabling researchers to visualize the compound's localization within cells and tissues and to develop high-throughput binding assays. The related compound 7-amino-4-(trifluoromethyl)coumarin (B1665040) is itself a well-known fluorescent marker. medchemexpress.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools for accelerating the identification and optimization of new drug candidates. researchgate.netnih.gov These computational methods can analyze vast datasets to identify promising molecules, predict their properties, and guide synthetic efforts, ultimately making the process faster and more cost-effective. researchgate.netnih.gov

For this compound, AI and ML can be applied to:

Predictive Modeling: Develop ML models trained on data from chroman derivatives and other amine-containing compounds to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of novel, unsynthesized analogs. nih.gov

De Novo Design: Utilize generative AI models to design entirely new molecules based on the this compound scaffold. These models can explore a vast chemical space to propose structures with a high probability of activity against specific targets. nih.gov

Virtual Screening: Employ AI-powered virtual screening campaigns to rapidly screen large compound libraries for molecules that are structurally similar or predicted to have similar binding modes to this compound, identifying new hits for further investigation. nih.gov The excitement for applying AI/ML in drug discovery is significant, with hundreds of companies now focusing on this area. drughunter.com

A summary of these future research directions is presented in the table below.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-7-(trifluoromethyl)chroman-4-amine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, tetrahydrofuran (THF) and triethylamine (Et3N) are common solvents/bases for coupling reactions, as seen in phosphazene derivative syntheses . Enantiomeric purity can be ensured via chiral chromatography (e.g., HPLC with chiral stationary phases) or asymmetric catalysis. Column chromatography and TLC monitoring (as in ) are critical for intermediate purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR identify structural motifs (e.g., trifluoromethyl groups and chroman rings).

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z values) and purity. For example, LCMS analysis in reported m/z 715 [M+H]<sup>+</sup> for a related compound, with HPLC retention times under specific conditions (e.g., 1.29 minutes) .

- X-ray crystallography : Resolves absolute configuration (refer to Supplementary Information in for analogous compounds) .

Q. What are the key challenges in optimizing reaction yields for this compound’s synthesis?

- Methodological Answer : Challenges include steric hindrance from the trifluoromethyl group and maintaining enantiopurity. Strategies:

- Use polar aprotic solvents (e.g., THF) to enhance reactivity .

- Optimize stoichiometry of amines and electrophiles (e.g., 1:1 molar ratios in ) .

- Monitor reaction progress via TLC and isolate intermediates promptly to avoid side reactions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect can be modeled to predict its impact on the chroman ring’s electrophilicity. Software like Gaussian or ORCA can simulate transition states, referencing parameters from analogous fluorinated compounds in .

Q. What strategies resolve data contradictions in enantiomer-dependent bioactivity studies of this compound?

- Methodological Answer :

- Meta-analysis : Combine results from multiple studies to identify trends (e.g., ’s guidance on synthesizing evidence) .

- Chiral separation : Re-test isolated enantiomers using bioassays to confirm activity differences.

- Statistical validation : Apply ANOVA or t-tests to assess significance of enantiomer-specific effects, ensuring rigorous replication .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and intermolecular interactions?

- Methodological Answer :

- Spectroscopic analysis : Compare <sup>19</sup>F NMR shifts with non-fluorinated analogs to assess electronic effects.

- X-ray diffraction : Resolve crystal packing to study halogen bonding or hydrophobic interactions (e.g., as in ’s crystallography data) .

- Hammett constants : Quantify the substituent’s electron-withdrawing strength to predict reactivity in medicinal chemistry applications .

Q. What sustainable chemistry approaches can be applied to synthesize this compound?

- Methodological Answer :

- Solvent selection : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalysis : Use immobilized chiral catalysts to reduce waste (e.g., silica-supported catalysts).

- Energy efficiency : Microwave-assisted synthesis can shorten reaction times (refer to sustainable chemistry frameworks in ) .

Key Considerations

- Stereochemical Integrity : Use chiral auxiliaries or enzymatic resolution to avoid racemization .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent batches, temperature gradients) to address contradictions .

- Sustainability Metrics : Apply life-cycle analysis (LCA) to evaluate green synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.